Cas no 894050-86-3 (2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide)

2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide structure
894050-86-3 structure
商品名:2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
CAS番号:894050-86-3
MF:C21H18FN5OS
メガワット:407.46392583847
CID:6174648
PubChem ID:7531607

2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide
    • AKOS024654062
    • 2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
    • 2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
    • F2506-1024
    • 894050-86-3
    • インチ: 1S/C21H18FN5OS/c1-2-14-6-8-15(9-7-14)18-10-11-19-24-25-21(27(19)26-18)29-13-20(28)23-17-5-3-4-16(22)12-17/h3-12H,2,13H2,1H3,(H,23,28)
    • InChIKey: VCNQIGPTDFYFRK-UHFFFAOYSA-N
    • ほほえんだ: S(CC(NC1C=CC=C(C=1)F)=O)C1=NN=C2C=CC(C3C=CC(=CC=3)CC)=NN21

計算された属性

  • せいみつぶんしりょう: 407.12160955g/mol
  • どういたいしつりょう: 407.12160955g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 547
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 97.5Ų

2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2506-1024-20mg
2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
894050-86-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2506-1024-2μmol
2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
894050-86-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2506-1024-2mg
2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
894050-86-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2506-1024-5mg
2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
894050-86-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2506-1024-15mg
2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
894050-86-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2506-1024-20μmol
2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
894050-86-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2506-1024-25mg
2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
894050-86-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2506-1024-10mg
2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
894050-86-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2506-1024-3mg
2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
894050-86-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2506-1024-5μmol
2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
894050-86-3 90%+
5μl
$63.0 2023-05-16

2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide 関連文献

2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamideに関する追加情報

Introduction to Compound with CAS No. 894050-86-3 and Its Applications in Modern Pharmaceutical Research

Compound with the CAS number 894050-86-3 is a sophisticated molecule that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. The molecular structure of this compound, specifically named as 2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide, incorporates multiple heterocyclic rings and functional groups that contribute to its potential biological activity. This introduction aims to provide a comprehensive overview of the compound, its synthesis, pharmacological properties, and recent applications in medicinal chemistry.

The structural framework of the compound is characterized by the presence of a triazolopyridazine core, which is a well-known motif in drug discovery. The triazolopyridazine ring system is fused with a pyridazine ring, creating a rigid structure that can interact favorably with biological targets. Additionally, the compound features a sulfanyl group and an acetamide moiety, which are known to enhance binding affinity and metabolic stability. These structural elements collectively contribute to the compound's potential as a lead molecule in the development of novel therapeutic agents.

In terms of synthesis, the preparation of 2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide involves multiple steps, including condensation reactions, cyclization processes, and functional group transformations. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core. The use of fluorinated aromatic rings in the molecule not only enhances its lipophilicity but also improves its bioavailability, making it an attractive candidate for further pharmacological evaluation.

Recent research has highlighted the potential of this compound as an inhibitor of various enzymes and receptors involved in inflammatory and metabolic diseases. Studies have demonstrated that derivatives of this molecular scaffold exhibit significant inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. Additionally, preclinical studies suggest that compounds with similar structures may have therapeutic potential in managing conditions like diabetes and cardiovascular diseases.

The fluorine atom present in the N-(3-fluorophenyl)acetamide moiety plays a crucial role in modulating the pharmacokinetic properties of the compound. Fluorine substitution is a common strategy in drug design to improve metabolic stability and binding affinity. The presence of this fluorine atom enhances the compound's resistance to enzymatic degradation, thereby prolonging its half-life in vivo. This feature is particularly valuable for developing long-acting drugs that require fewer dosing intervals.

Electrostatic and steric interactions between the sulfanyl group and biological targets are also critical factors contributing to the compound's biological activity. The sulfanyl group can form hydrogen bonds with polar residues on proteins, thereby increasing binding affinity. Furthermore, its ability to engage in hydrophobic interactions with non-polar regions of biological targets further stabilizes the enzyme-inhibitor complex. These interactions are essential for achieving high efficacy and selectivity in drug design.

The synthesis and characterization of 2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide have opened new avenues for research in medicinal chemistry. By leveraging computational methods such as molecular docking and quantum mechanical calculations, researchers can gain insights into the binding mechanisms and optimize the structure for improved pharmacological properties. These computational approaches complement traditional experimental methods and accelerate the drug discovery process.

In conclusion, Compound with CAS No. 894050-86-3 represents a promising candidate for further development in pharmaceutical research. Its unique structural features, including the triazolopyridazine core and fluorinated aromatic ring, contribute to its potential biological activity. Ongoing studies aim to elucidate its mechanism of action and explore its therapeutic applications in various diseases. As research continues to uncover new insights into this compound's properties, it holds significant promise for contributing to advancements in modern medicine.

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